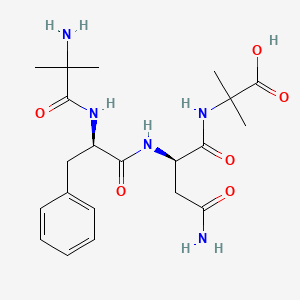
Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, which is known to enhance the compound’s stability, lipophilicity, and biological activity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate typically involves the introduction of a trifluoromethyl group into a suitable precursor. One common method is the trifluoromethylation of a precursor compound using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. These reactions are often carried out under mild conditions, making them suitable for large-scale synthesis .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions: Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism by which Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can modulate enzyme activity, protein-protein interactions, and other cellular processes through these interactions .
相似化合物的比较
Methyl 2-(trifluoromethyl)prop-2-enoate: Similar in structure but lacks the sulfanylidene group.
Trifluoromethylated indoles: These compounds also contain trifluoromethyl groups and are used in various applications.
Uniqueness: Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the trifluoromethyl and sulfanylidene groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity .
属性
CAS 编号 |
651719-49-2 |
|---|---|
分子式 |
C5H3F3O2S |
分子量 |
184.14 g/mol |
InChI |
InChI=1S/C5H3F3O2S/c1-10-4(9)3(2-11)5(6,7)8/h1H3 |
InChI 键 |
CIISGAFBMSDUCU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=C=S)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



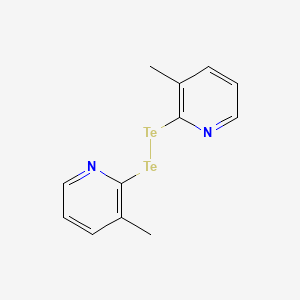
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)

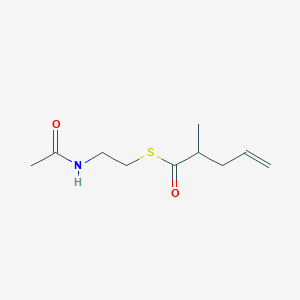
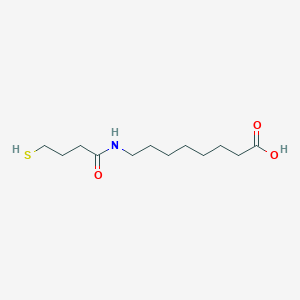
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
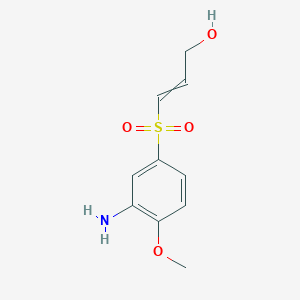
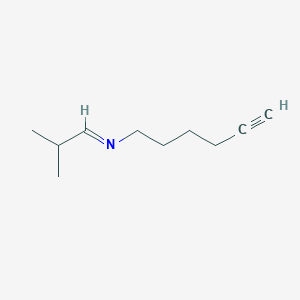
![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)
